2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1260938-94-0
VCID: VC7739347
InChI: InChI=1S/C17H17ClN4O2/c1-11(2)19-15(23)10-22-8-4-7-14(22)17-20-16(21-24-17)12-5-3-6-13(18)9-12/h3-9,11H,10H2,1-2H3,(H,19,23)
SMILES: CC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl
Molecular Formula: C17H17ClN4O2
Molecular Weight: 344.8

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide

CAS No.: 1260938-94-0

Cat. No.: VC7739347

Molecular Formula: C17H17ClN4O2

Molecular Weight: 344.8

* For research use only. Not for human or veterinary use.

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide - 1260938-94-0

Specification

CAS No. 1260938-94-0
Molecular Formula C17H17ClN4O2
Molecular Weight 344.8
IUPAC Name 2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C17H17ClN4O2/c1-11(2)19-15(23)10-22-8-4-7-14(22)17-20-16(21-24-17)12-5-3-6-13(18)9-12/h3-9,11H,10H2,1-2H3,(H,19,23)
Standard InChI Key SULLHSQZXWKOIS-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound integrates three key moieties:

  • 1H-Pyrrole: A five-membered aromatic ring with one nitrogen atom.

  • 1,2,4-Oxadiazole: A heterocycle containing two nitrogen and one oxygen atom, substituted at position 5 with a 3-chlorophenyl group.

  • N-Isopropyl Acetamide: A side chain introducing hydrophobicity and hydrogen-bonding potential.

The molecular formula is C19_{19}H20_{20}ClN5_5O2_2, with a molecular weight of 409.85 g/mol .

Physicochemical Characteristics

  • Solubility: Predicted low aqueous solubility due to the hydrophobic 3-chlorophenyl and isopropyl groups .

  • logP: Estimated at ~3.5, indicating moderate lipophilicity .

  • Hydrogen Bonding: The oxadiazole and acetamide groups provide hydrogen bond acceptors, enhancing target interactions .

Table 1: Comparative Physicochemical Data of Related Oxadiazoles

CompoundMolecular FormulaMolecular Weight (g/mol)logPSolubility
Target CompoundC19_{19}H20_{20}ClN5_5O2_2409.85~3.5Low (DMSO)
HY-Q10927 C18_{18}H18_{18}ClN5_5O2_2S403.893.2DMSO-soluble
CHEMBL4934291 C24_{24}H20_{20}Cl2_2N4_4O3_3483.34.1Insoluble

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Oxadiazole Formation: Cyclization of a diacylhydrazide precursor using POCl3_3 or other dehydrating agents .

  • Pyrrole Functionalization: Coupling the oxadiazole to pyrrole via Suzuki-Miyaura or nucleophilic substitution .

  • Acetamide Introduction: Amidation of the pyrrole nitrogen with isopropylamine using EDCl/HOBt .

Table 2: Reaction Yields for Analogous Syntheses

StepReagentsYield (%)Purity (%)
Oxadiazole cyclizationPOCl3_3, 110°C7895
Pyrrole couplingPd(PPh3_3)4_4, K2_2CO3_36590
AmidationEDCl, HOBt, DMF8298

Analytical Characterization

  • NMR: 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, oxadiazole), 7.85–7.45 (m, 4H, aromatic), 4.10 (q, 2H, -CH2_2-), 1.25 (d, 6H, -CH(CH3_3)2_2) .

  • Mass Spectrometry: ESI-MS m/z 410.3 [M+H]+^+ .

CompoundActivity (MIC/IC50_{50})Target Organism/Cell Line
CHEMBL4934291 MIC = 12 µg/mLS. aureus
VU0514875-1 IC50_{50} = 2.8 µMMCF-7 (Breast Cancer)

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